

Application Notes and Protocols for In Vivo Studies of IRAK4 Inhibitors

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Compound of Interest

Compound Name: *IRAK4-IN-29*

Cat. No.: *B609960*

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A compilation of methodologies and data for researchers in drug development, focusing on the in vivo application of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors.

Please note: A specific compound designated "**IRAK4-IN-29**" was not identified in the available literature. The following data and protocols are based on published research for other potent and selective IRAK4 inhibitors, providing a comprehensive guide for in vivo studies in this class of compounds.

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical kinase that functions downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), playing a pivotal role in the innate immune response.^[1] Its inhibition is a promising therapeutic strategy for a range of inflammatory and autoimmune diseases, as well as certain cancers.^{[1][2]} This document provides an overview of in vivo dosing and formulation strategies, along with detailed experimental protocols for evaluating IRAK4 inhibitors in preclinical models.

Data Presentation: In Vivo Dosing and Formulation of IRAK4 Inhibitors

The following tables summarize quantitative data from various in vivo studies on different IRAK4 inhibitors, offering a comparative look at their administration and formulation.

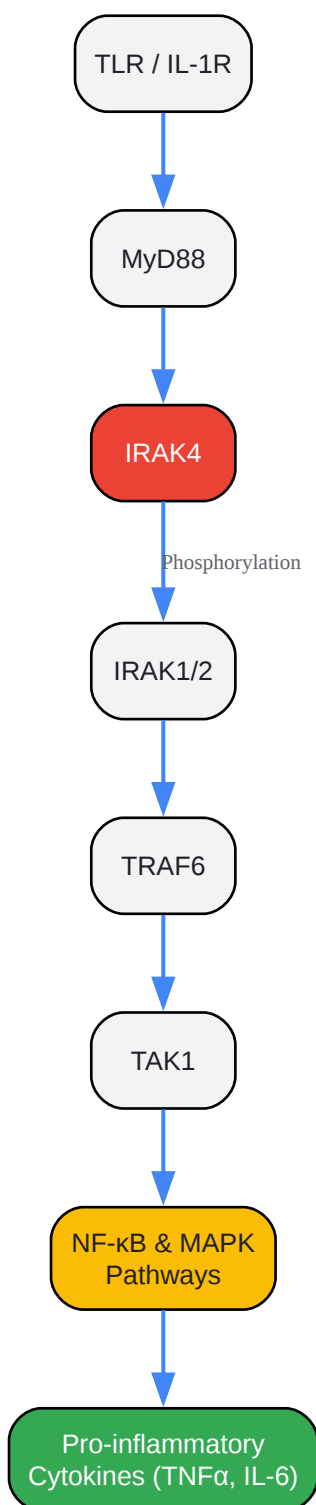
Compound/Formulation	Animal Model	Dose	Route of Administration	Formulation	Key Findings	Reference
PF-06650833	Rat Collagen-Induced Arthritis (CIA)	3 mg/kg, twice daily	Oral	Not specified	Significantly inhibited paw volume compared to vehicle.	[1]
PF-06650833	Mouse model of Systemic Lupus Erythematosus (SLE)	Administered in chow	Oral	Medicated chow	Significantly reduced anti-dsDNA titers.	[1]
VCAM1-IRAK4 NC	Mouse Dextran Sulfate Sodium (DSS)-induced colitis	23 mg/kg (inhibitor)	Intravenous	Nanocarrier (PEG-PCL based)	Mitigated colitis symptoms.	[3]
VCAM1-IRAK4 NC	Mouse λ -carrageenan-induced paw edema	11.5 mg/kg (inhibitor)	Intravenous	Nanocarrier (PEG-PCL based)	Reduced paw edema and pro-inflammatory cytokine levels.	[3]
Benzolactam Inhibitor 4 & 19	Mouse R848-induced cytokine release	Various	Not specified	Nanosuspension in MCT	Dose-dependent reduction of IFN α .	[4]

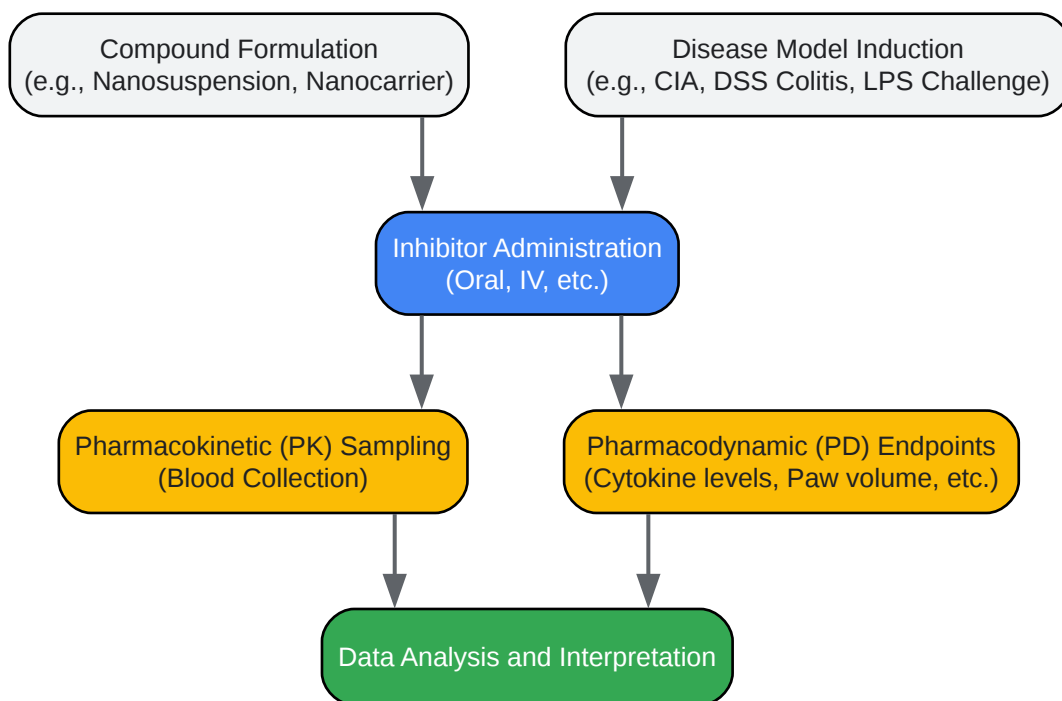
Nicotinamide Inhibitor 21	Mouse LTA-induced IL-6 release	Not specified	Not specified	Not specified	Robust PD effect.	[5]
KIC-0101	Mouse LPS-mediated systemic inflammation	100 mg/kg	Not specified	Not specified	Significantly inhibited TNF α secretion.	[6]
KIC-0101 & Ibrutinib	Mouse Xenograft (ABC-DLBCL)	50 mg/kg	Not specified	Not specified	Combination dramatically suppressed tumor growth.	[6]

Signaling Pathways and Experimental Workflows

IRAK4 Signaling Pathway

IRAK4 is a central node in the MyD88-dependent signaling pathway, which is activated by TLRs (except TLR3) and the IL-1R family. Upon ligand binding, MyD88 is recruited to the receptor and in turn recruits IRAK4, leading to the formation of the Myddosome complex. This complex then activates downstream signaling cascades, including the NF- κ B and MAPK pathways, resulting in the production of pro-inflammatory cytokines.[1][7]





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